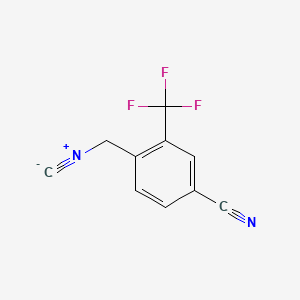

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile

Descripción

Propiedades

Fórmula molecular |

C10H5F3N2 |

|---|---|

Peso molecular |

210.15 g/mol |

Nombre IUPAC |

4-(isocyanomethyl)-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C10H5F3N2/c1-15-6-8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,6H2 |

Clave InChI |

ODAFILKQAFQSLJ-UHFFFAOYSA-N |

SMILES canónico |

[C-]#[N+]CC1=C(C=C(C=C1)C#N)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Continuous Flow Synthesis Method

One of the most advanced and industrially promising methods is the continuous flow preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a closely related intermediate to 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile. This method, described in Chinese patent CN115181043B (2022), involves:

- Reactants : 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and an alkali base.

- Solvent system : Organic solvents suitable for continuous flow reactors.

- Reaction conditions : The reactants are dissolved separately and introduced into a continuous flow reactor where the reaction proceeds for approximately 10 minutes.

- Bases used : Sodium bicarbonate, potassium bicarbonate, sodium carbonate, potassium carbonate, calcium carbonate, and phosphate salts.

- Post-reaction processing : The reaction mixture is extracted with water, washed with sodium chloride solution, concentrated under reduced pressure, and crystallized from n-heptane at 50 °C.

- Yield: 45.0%

- Purity: 97.7% (HPLC analysis)

- Main impurity: Thiourea derivative

- Improved safety due to smaller reactor volume and better heat exchange.

- Enhanced environmental profile with reduced waste.

- Easier control of reaction parameters compared to batch (kettle) reactions.

- Potential for industrial scale-up.

- Yield is moderate, and thiourea impurity formation remains a challenge.

- Requires careful optimization of base and solvent to minimize by-products.

- ^1H NMR (CDCl3, 400 MHz): δ 7.85 (1H, d, J=8 Hz), 7.59 (1H, s), 7.48 (1H, d, J=8.4 Hz)

- Mass Spectrometry: m/z 229 (M+H)^+

| Parameter | Data |

|---|---|

| Reaction time | 10 minutes |

| Temperature | ~50 °C (crystallization step) |

| Yield | 45.0% |

| Purity (HPLC) | 97.7% |

| Main impurity | Thiourea |

| Base | Sodium carbonate or potassium carbonate preferred |

Two-Step Synthetic Route via Phenyl Thiochloroformate Intermediate

Another notable method, described in patent CN107400073A (2017), involves a two-step synthesis:

- Step 1 : Reaction of 3-trifluoromethyl-4-cyanoaniline with phenyl thiochloroformate in an organic solvent such as dichloromethane to form an intermediate carbamoyl phenyl ester.

- Step 2 : Refluxing the intermediate in toluene to remove phenol, yielding 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.

- Low cost and environmentally friendly reagents.

- Simple operation suitable for industrial production.

- Avoids the use of hazardous thiophosgene directly.

Reaction Scheme Summary :

| Step | Reactants | Solvent | Product | Conditions |

|---|---|---|---|---|

| 1 | 3-trifluoromethyl-4-cyanoaniline + phenyl thiochloroformate | Dichloromethane | Intermediate (carbamoyl phenyl ester) | Room temperature |

| 2 | Intermediate | Toluene | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Reflux |

This method is noted for its operational simplicity and scalability, making it attractive for industrial applications.

Comparative Analysis of Preparation Methods

| Feature | Continuous Flow Method (CN115181043B) | Two-Step Phenyl Thiochloroformate Method (CN107400073A) | Resin-Catalyzed Protocols (Related) |

|---|---|---|---|

| Reaction Type | Continuous flow, direct thiophosgene reaction | Batch, two-step via intermediate | Batch, resin-catalyzed |

| Starting Material | 3-trifluoromethyl-4-cyanoaniline | 3-trifluoromethyl-4-cyanoaniline | Related benzonitrile derivatives |

| Key Reagents | Thiophosgene, alkali bases | Phenyl thiochloroformate, toluene | Indion 190 resin, toluene |

| Yield | 45.0% | Not explicitly stated, but implied good for industrial use | Not directly for target compound |

| Purity | 97.7% (HPLC) | High, due to intermediate purification | Not specified |

| Environmental Impact | Improved safety and waste reduction via flow chemistry | Low-cost, safe reagents, mild conditions | Environmentally benign catalyst |

| Industrial Suitability | High, with optimized flow reactor | High, simple operation | Potential for green chemistry approaches |

Análisis De Reacciones Químicas

Types of Reactions

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized benzonitrile derivatives .

Aplicaciones Científicas De Investigación

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism by which 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The isocyanomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the modulation of biological pathways .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Trifluoromethyl-Substituted Benzonitriles

- 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS 320-41-2): This compound replaces the isocyanomethyl group with a chloro (-Cl) substituent. The -Cl group is electron-withdrawing but less reactive than -CH2NC, making it more stable but less versatile in synthetic applications .

Heterocyclic Derivatives

- 4-(3-(4-Fluorophenyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6h, ): This hydantoin-containing derivative demonstrates androgen receptor antagonism (melting point: 206–208°C). The isocyanomethyl group in the target compound may offer different binding modes due to its nucleophilic reactivity .

- 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (): The hydroxybutyl-thioxoimidazolidinone substituent enhances solubility, whereas the isocyanomethyl group may prioritize covalent interactions .

Physicochemical Properties

*Calculated based on formula C9H5F3N2.

†Estimated from hydantoin derivatives.

The isocyanomethyl group likely reduces melting points compared to crystalline hydantoin derivatives (e.g., 6h) due to increased molecular flexibility.

Actividad Biológica

4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzonitrile derivatives with isocyanides under specific conditions. For instance, when 4-(isocyanomethyl)benzonitrile was reacted with 2-aminopyridine, the yield of the resulting product was only 32% . This low yield suggests that optimizing reaction conditions is crucial for enhancing the efficiency of synthesizing this compound.

The compound exhibits significant biological activity, particularly in modulating excitatory amino acid transporters (EAATs), which are critical for maintaining glutamate homeostasis in the central nervous system. Studies have shown that derivatives similar to this compound can act as positive allosteric modulators (PAMs) for EAAT2, enhancing glutamate uptake and providing neuroprotective effects against excitotoxicity .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the trifluoromethyl and isocyanomethyl groups significantly affect the biological activity of related compounds. For example, changes in substituents on the aromatic ring can lead to variations in potency and selectivity towards different EAAT subtypes .

| Compound | EC50 (nM) | Selectivity | Notes |

|---|---|---|---|

| GT949A | 0.041 | EAAT2 | High potency |

| GT949B | 0.89 | EAAT2 | Lower potency |

| NA-014 | 3.0 | EAAT2 | Selective PAM |

Case Studies

Recent studies have highlighted the potential of compounds derived from or related to this compound in therapeutic applications:

- Neuroprotective Effects : In vitro assays demonstrated that these compounds could significantly increase the activity of EAAT2 in primary neuronal cultures, suggesting a role in protecting neurons from glutamate-induced toxicity .

- Cancer Research : Preliminary investigations into the anti-cancer properties of similar compounds indicate potential efficacy in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

- Immunological Applications : Compounds with structural similarities have been explored for their ability to modulate immune responses, particularly through interactions with PD-1/PD-L1 pathways, which are crucial for T-cell activation and regulation .

Q & A

Q. What are the key considerations in designing synthetic routes for 4-(Isocyanomethyl)-3-(trifluoromethyl)benzonitrile to ensure high yield and purity?

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR identifies protons near electronegative groups (e.g., trifluoromethyl or nitrile), with deshielded peaks at δ 7.5–8.5 ppm for aromatic protons. ¹³C NMR detects nitrile carbons at ~115 ppm and CF₃ carbons at ~125 ppm (quartet due to ¹JCF coupling) . For isocyanomethyl groups (–CH₂NC), ¹H NMR shows singlets near δ 4.5–5.0 ppm (CH₂) and ¹³C NMR confirms the nitrile carbon at ~120 ppm. HRMS validates molecular weight within 3 ppm error .

Q. What role does the trifluoromethyl group play in the physicochemical properties of benzonitrile derivatives, and how can this be experimentally validated?

- Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑) and metabolic stability. Experimentally, logP is measured via shake-flask or HPLC (compared to standards). Thermal stability is assessed via DSC/TGA, with analogs showing melting points between 117–208°C . Solubility in DMSO (e.g., up to 22 mM for RU58841 derivatives) is determined using nephelometry .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions arise from tautomerism, impurities, or coupling artifacts. For example, thioxoimidazolidinone derivatives may exhibit keto-enol tautomerism, leading to split NMR peaks. Using deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR clarifies dynamic equilibria . Conflicting HRMS data requires re-calibration with internal standards (e.g., sodium formate) and cross-validation via FT-IR (e.g., nitrile stretch at ~2240 cm⁻¹) .

Q. What methodologies assess the impact of substituent variations (e.g., isocyanomethyl vs. hydroxybutyl) on the biological activity of benzonitrile-based compounds?

- Methodological Answer :

-

In vitro assays : Competitive binding studies (e.g., androgen receptor antagonism in PC3 cells) compare IC₅₀ values. For example, RU58841 derivatives with hydroxybutyl groups show higher potency (IC₅₀ < 1 µM) vs. methyl-substituted analogs .

-

Molecular docking : Simulations (AutoDock Vina) predict binding affinities to target receptors. Substituent bulkiness (e.g., isocyanomethyl vs. CF₃) alters steric interactions in ligand-binding pockets .

- Data Table :

| Substituent | Biological Activity (IC₅₀, µM) | Reference |

|---|---|---|

| Hydroxybutyl | 0.8 | |

| Trifluoromethyl | 2.5 | |

| Isocyanomethyl | Pending | – |

Q. In optimizing reaction conditions for synthesizing this compound, how do variables like solvent choice and catalyst loading influence intermediate stability and final product yield?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk hydrolysis of nitrile groups. Catalyst loading (e.g., NaH at 1.2 eq.) must balance reaction rate and exothermicity to prevent decomposition . For cyclocondensation, K₂CO₃ in ethanol/water mixtures improves regioselectivity, with yields increasing from 33% to 56% under reflux .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.